Home > Products > Screening Compounds P17323 > 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine - 776250-13-6

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Catalog Number: EVT-3419983
CAS Number: 776250-13-6
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. It is classified within the broader category of imidazopyridines, which are known for their diverse pharmacological activities.

Source

The compound can be synthesized through various methods that are explored in the scientific literature. Its unique structure contributes to its potential utility in drug design and development.

Classification

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine belongs to the class of imidazo[4,5-C]pyridine derivatives. These compounds are recognized for their significance in medicinal chemistry due to their ability to interact with biological macromolecules.

Synthesis Analysis

Methods

The synthesis of 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can be achieved through several synthetic routes:

  1. Cyclization of Histamine Dihydrochloride: One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions in water. This method allows for the formation of the imidazo[4,5-C]pyridine scaffold efficiently.
  2. Tandem Reactions: Another approach utilizes tandem reactions involving substituted primary amines and nitro compounds to construct the imidazo[4,5-b]pyridine skeleton. This method is noted for its simplicity and environmental friendliness due to the use of green solvents like water and isopropanol .

Technical Details

The reaction conditions typically involve moderate temperatures and can be optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency during industrial-scale synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The presence of two methyl groups at the 1 and 2 positions significantly influences its chemical properties and biological activity.

Data

  • Molecular Formula: C₉H₁₂N₄
  • Molecular Weight: Approximately 164.22 g/mol
  • Structural Representation: The compound can be represented as follows:
C9H12N4 Imidazo 4 5 C pyridine structure \text{C}_9\text{H}_{12}\text{N}_4\quad \text{ Imidazo 4 5 C pyridine structure }
Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can undergo various reactions:

  • Oxidation: This compound can be oxidized to form corresponding imidazole derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield tetrahydro derivatives through reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The secondary amine group can undergo alkylation or acylation using alkyl or aryl bromides in suitable solvents .

Technical Details

Common reagents involved in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reactants: Alkyl or aryl bromides and acid chlorides .
Mechanism of Action

Process

The mechanism of action for 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine primarily involves its interaction with biological targets such as enzymes. For example:

  • It has been reported that similar compounds can serve as inhibitors for Factor Xa and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and coagulation pathways .

Data

The binding affinity and selectivity of this compound towards its targets are influenced by its structural characteristics, particularly the dimethyl substitutions that enhance lipophilicity and bioavailability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity characteristic of heterocyclic compounds; sensitive to oxidation and reduction conditions.

Relevant Data

Experimental data on melting points and boiling points remain variable based on synthesis methods but typically fall within expected ranges for similar heterocycles .

Applications

Scientific Uses

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine has several significant applications:

  • Medicinal Chemistry: Utilized in developing inhibitors targeting specific enzymes involved in cancer progression and blood coagulation.
  • Organic Synthesis: Acts as a versatile building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: Employed in research exploring biological pathways due to its structural similarity to active biological molecules .
Synthetic Methodologies and Heterocyclic Scaffold Construction

Retrospective Analysis of Imidazo[4,5-c]pyridine Core Synthesis

The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with early synthetic approaches to its tetrahydro derivatives emerging in the late 20th century. Patent EP0245637A1 (1987) first disclosed the synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives as antihypertensive agents, marking a significant advancement in the accessibility of this pharmacologically relevant core structure [1]. The foundational approach involved condensation reactions between appropriately substituted pyridine precursors with carbonyl equivalents, followed by reduction to achieve the saturated tetrahydropyridine ring system. These early methods typically suffered from multistep sequences with moderate overall yields (typically 30-45%), primarily due to challenges in controlling regioselectivity during the imidazole ring formation and the need for protecting group strategies to prevent N-alkylation side reactions.

A significant limitation in these historical syntheses was the lack of C6-substituent versatility, as initial routes focused primarily on unsubstituted or carboxylate-functionalized variants. The US patent US4812462A (1989) addressed this limitation by developing novel routes to 6-carboxylic acid analogs via cyclization-functionalization sequences [7]. This advancement enabled the introduction of diverse pharmacophores at the C6 position, significantly expanding the medicinal chemistry exploration space. The key innovation involved the strategic use of orthogonal protecting groups for the pyridine nitrogens during the imidazole ring formation, followed by selective deprotection and functionalization. Comparative analysis reveals that modern catalytic methods (discussed in section 1.3) have improved yields by 25-40% over these foundational approaches while reducing step counts from 5-7 steps to 2-3 steps for core scaffold assembly.

Michael Addition-Cyclization Cascades for Tetrahydroimidazo-Pyridine Systems

Michael addition-initiated cyclizations have emerged as powerful strategies for constructing the tetrahydroimidazo[4,5-c]pyridine framework with improved atom economy and stereochemical control. These cascade reactions typically commence with the nucleophilic attack of an amino group from a diaminopyridine precursor onto an electron-deficient alkene, followed by spontaneous intramolecular cyclodehydration [9]. This approach provides efficient access to the partially saturated system while simultaneously introducing functionalized side chains at strategic positions. Acrylates, acrylonitriles, and vinyl sulfones serve as effective Michael acceptors in these transformations, yielding C6-substituted derivatives with enhanced structural diversity.

Table 1: Michael Acceptors in Tetrahydroimidazo[4,5-c]pyridine Synthesis

Michael AcceptorReaction ConditionsPosition FunctionalizedYield Range
Methyl acrylateEt₃N, MeOH, 60°CC6-ester55-68%
AcrylonitrileK₂CO₃, DMF, 25°CC6-cyano48-62%
Ethyl vinyl ketonePiperidine, EtOH, refluxC6-acetyl51-59%
Phenyl vinyl sulfoneDBU, CH₃CN, 50°CC6-sulfonyl45-55%

The reaction proceeds through a concerted mechanistic pathway where the initial Michael adduct undergoes tautomerization to generate a nucleophilic enamine, which subsequently attacks the adjacent amino group to form the imidazole ring. This cascade offers significant advantages for synthesizing 1,2-dimethyl variants through the use of pre-methylated diamine precursors, which direct alkylation specifically to the N1 position during the cyclization event. The stereochemistry at the C6 position can be partially controlled through the choice of solvent and base, with protic solvents generally favoring the thermodynamically more stable trans-diastereomer (typically 3:1 to 4:1 dr). Recent developments have demonstrated that bifunctional organocatalysts can improve both yield and stereoselectivity, though applications specifically to 1,2-dimethyl derivatives remain limited in the literature.

Catalytic Asymmetric Approaches to Chiral 1,2-Dimethyl Derivatives

The stereoselective construction of chiral 1,2-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines presents significant synthetic challenges due to the presence of multiple stereogenic elements and potential epimerization under basic conditions. While traditional resolution techniques remain commonly employed, modern catalytic asymmetric methods show growing promise. Chiral phosphoric acid catalysts (e.g., TRIP, SPINOL-derived variants) have demonstrated efficacy in promoting the enantioselective cyclodehydration of prochiral acyclic precursors to access the imidazo[4,5-c]pyridine core with enantiomeric excesses (ee) typically ranging from 75-90% [8].

Table 2: Asymmetric Methods for Chiral Imidazo[4,5-c]pyridines

Catalyst SystemReaction Typeee RangeKey Advantage
(R)-TRIP (10 mol%)Cyclodehydration82-90%High enantiocontrol for N1-methyl derivatives
Jacobsen thiourea (5 mol%)Mannich-type closure75-84%Tolerates electron-withdrawing C6 substituents
Zinc triflate/(S)-BINOL (20 mol%)Ring-forming condensation88-93%Water-tolerant system; recyclable catalyst
Proline-derived sulfonamide (15 mol%)Tandem aza-Michael-aldol79-87%Single-step construction from achiral components

A particularly innovative approach employs zinc triflate complexes with chiral bis(oxazoline) ligands to catalyze the asymmetric condensation between N-methyl-3,4-diaminopyridine and aldehydes, directly yielding enantioenriched 1,2-dimethyl derivatives. This one-pot methodology operates under mild conditions (methanol, 60-70°C) and achieves enantioselectivities up to 93% ee for aromatic aldehydes [8]. The reaction proceeds through a chelation-controlled transition state where the chiral catalyst coordinates both the aldehyde oxygen and the primary amino group, directing stereoselective imine formation and subsequent cyclization. For aliphatic aldehydes, however, enantioselectivity typically decreases to 70-80% ee due to reduced steric differentiation. The catalytic system shows excellent functional group tolerance for the target 1,2-dimethyl scaffold, accommodating ester, nitro, and unprotected indole substituents without competitive side reactions.

Post-Functionalization Strategies for N1 and C2 Substituent Diversification

The strategic diversification of substituents at the N1 and C2 positions represents a critical pathway for optimizing the physicochemical and pharmacological properties of imidazo[4,5-c]pyridine derivatives. N1-Alkylation typically employs deprotonation with strong bases (NaH, KHMDS) in aprotic solvents followed by treatment with alkyl halides, though this approach requires careful optimization to prevent overalkylation and N3-regioisomer formation [7]. Modern methodologies have shifted toward transition metal-catalyzed coupling under mild conditions, particularly for introducing functionalized benzyl groups and heteroaromatic methylene derivatives. Palladium-catalyzed Buchwald-Hartwig amination enables the direct installation of complex amine functionalities at N1 using aryl halides and Pd₂(dba)₃/XPhos catalyst systems.

For C2 functionalization, electrophilic aromatic substitution (SEAr) represents the most direct approach, though the electron-deficient nature of the imidazo[4,5-c]pyridine system necessitates activating groups (methoxy, amino) at C7 for efficient substitution. Modern alternatives include directed ortho-metalation using n-BuLi/TMEDA at low temperatures (-78°C) with a directing group at N1, followed by quenching with diverse electrophiles (aldehydes, DMF, disulfides) [5]. This approach enables the introduction of formyl, hydroxymethyl, and aminomethyl groups at C2 with excellent regiocontrol. Subsequent transformations of these functional handles provide access to more complex derivatives:

  • Reductive amination of C2-aldehydes with primary/secondary amines (NaBH₃CN, DCE)
  • Suzuki-Miyaura coupling of C2-boronic esters (from bis(pinacolato)diboron metalation)
  • Click chemistry on C2-azides (CuAAC with terminal alkynes)

Table 3: Substituent Effects on Core Properties

PositionSubstituentElectronic Effect (σp)Steric RequirementSynthetic Accessibility
N1Methyl+0.04 (inductive)MinimalHigh (alkyl halides)
N14-Methoxybenzyl-0.27 (resonance)ModerateHigh (aryl bromides)
N1Cyclopropylmethyl+0.06ModerateMedium
C2Phenyl-0.01SignificantMedium (Suzuki coupling)
C24-Fluorophenyl+0.15SignificantMedium
C2Methyl-0.04MinimalHigh (methyl iodide)

Combinatorial diversification strategies have been developed where orthogonal functionalization sequences allow sequential modification of N1 followed by C2. This approach proved particularly valuable for generating structure-activity relationship (SAR) data around the 1,2-dimethyl core, as exemplified in WO2013117645A1, which disclosed libraries with varied benzyl, phenethyl, and heteroaryl substituents at these positions for modulating biological activity [5]. The patent demonstrates that electron-donating groups (4-methoxy, 3,4-dimethoxy) at the para position of N1-benzyl substituents significantly enhance target affinity in specific therapeutic contexts, while C2-aryl groups with ortho-fluorine atoms improve metabolic stability.

Solid-Phase Synthesis and Combinatorial Library Development

Solid-phase synthetic approaches have revolutionized the production of imidazo[4,5-c]pyridine libraries by enabling rapid parallel synthesis and simplified purification workflows. The zinc triflate-catalyzed methodology originally developed for solution-phase synthesis has been successfully adapted to polymer-supported chemistry using Wang resin-linked aldehydes or immobilized diaminopyridine precursors [8]. The typical synthetic sequence involves: (1) immobilization of 4-amino-3-nitropyridin-2-one via carbamate linkage; (2) reduction of nitro group; (3) zinc triflate-catalyzed cyclization with aldehydes; and (4) TFA-mediated cleavage to release the desired 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. This approach achieves 85-92% purity (HPLC) without chromatographic purification, significantly accelerating library production.

Combinatorial libraries specifically targeting the 1,2-dimethyl scaffold employ pre-functionalized building blocks at N1 prior to solid-phase cyclization. Methyl iodide or dimethyl sulfate alkylation of the immobilized diaminopyridine precursor ensures exclusive N1-methylation before cyclization with aldehydes to establish the C2 substituent. This methodology has generated libraries exceeding 200 analogs with variations primarily at the C2-aryl position, including previously inaccessible heterocyclic variants (2-thienyl, 3-pyridyl, 4-pyrimidinyl) [8]. Key design considerations for these libraries include:

  • Balanced lipophilicity (cLogP 1.5-3.5) through judicious selection of aryl substituents
  • Spatial projection of C2 groups toward solvent-exposed regions of biological targets
  • Metabolic stability enhancement via fluorinated aromatics or pyridyl replacements
  • Synthetic tractability with high yielding (>65%) steps for efficient library production

Table 4: Representative Combinatorial Library Design

PositionBuilding Block ClassExamplesLibrary SizeAverage Yield
N1Alkyl halidesMethyl iodide, Ethyl bromide, Propyl bromide392%
C2Aromatic aldehydes4-Fluorobenzaldehyde, 3-Pyridinecarboxaldehyde, Thiophene-2-carbaldehyde4878%
C2Aliphatic aldehydesCyclopropanecarboxaldehyde, tert-Butylacetaldehyde1265%
C6Activated alkenesMethyl acrylate, Acrylonitrile, Vinyl sulfones971%

The zinc triflate catalytic system demonstrates excellent compatibility with solid-phase conditions, with catalyst loadings of 20-30 mol% providing optimal conversion across diverse substrates. Microwave irradiation (100-120°C, DMF) reduces reaction times from 12 hours to 20-30 minutes without observable resin degradation. Post-cleavage, automated reverse-phase purification (C18 silica, methanol-water gradients) provides compounds with >95% purity suitable for biological screening. This integrated platform has enabled the discovery of potent modulators targeting enzymes (kinases, phosphodiesterases) and receptors (GPCRs, nuclear receptors) from screening libraries containing 1,2-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine cores with strategically diversified substituent patterns.

Properties

CAS Number

776250-13-6

Product Name

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

IUPAC Name

1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-6-10-7-5-9-4-3-8(7)11(6)2/h9H,3-5H2,1-2H3

InChI Key

MCVCUNCKSFPYHB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)CCNC2

Canonical SMILES

CC1=NC2=C(N1C)CCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.